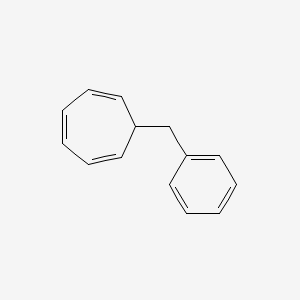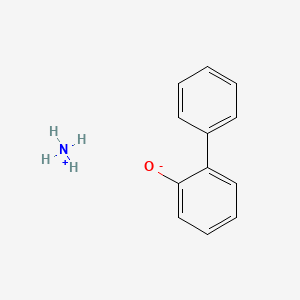
o-Phenylphenol ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Phenylphenol ammonium salt is a chemical compound derived from o-Phenylphenol, which is an organic compound with the formula C12H10O. It is commonly used as a fungicide and preservative, particularly in the agricultural sector for the treatment of fruits and vegetables. The ammonium salt form enhances its solubility in water, making it more effective for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of o-Phenylphenol ammonium salt typically involves the neutralization of o-Phenylphenol with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of o-Phenylphenol to its ammonium salt form. The general reaction can be represented as follows:
C12H10O+NH4OH→C12H10ONH4+H2O
This reaction is usually conducted at room temperature, and the product is isolated by evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with stirring mechanisms to ensure uniform mixing. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
o-Phenylphenol ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydroxyl group directs the substitution to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for substitution reactions.
Major Products
Oxidation: Produces quinones such as para-benzoquinone.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted phenols depending on the reagent used.
Aplicaciones Científicas De Investigación
o-Phenylphenol ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential antimicrobial properties and its use in disinfectants.
Industry: Widely used as a fungicide and preservative in the agricultural sector, particularly for the treatment of citrus fruits.
Mecanismo De Acción
The mechanism of action of o-Phenylphenol ammonium salt involves the disruption of microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other phenolic compounds and is effective against a broad spectrum of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler phenolic compound with similar antimicrobial properties but higher toxicity.
Hexachlorophene: Another phenolic compound used as a disinfectant, known for its strong antimicrobial activity.
Quaternary Ammonium Compounds: These compounds also exhibit antimicrobial properties but have different mechanisms of action.
Uniqueness
o-Phenylphenol ammonium salt is unique due to its enhanced solubility in water, making it more effective for applications requiring aqueous solutions. Additionally, it has a lower toxicity profile compared to phenol, making it safer for use in various applications.
Propiedades
Número CAS |
52704-98-0 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
azanium;2-phenylphenolate |
InChI |
InChI=1S/C12H10O.H3N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;1H3 |
Clave InChI |
WTPWCIBYJWGZHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


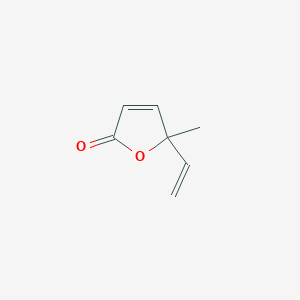
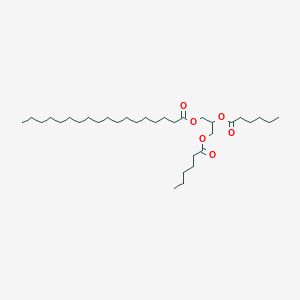
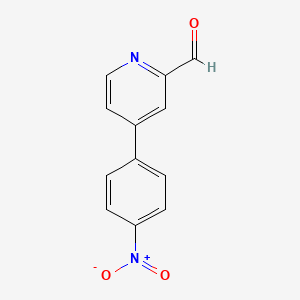
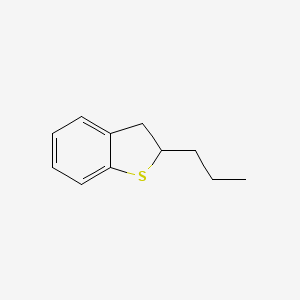
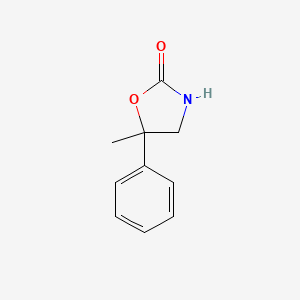
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)

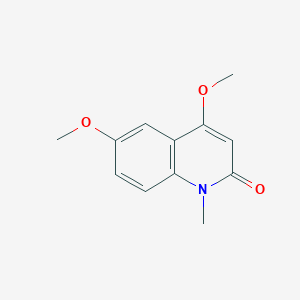

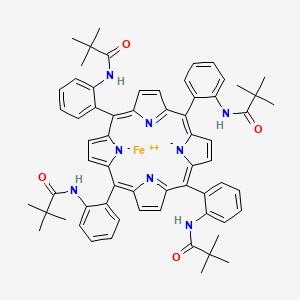
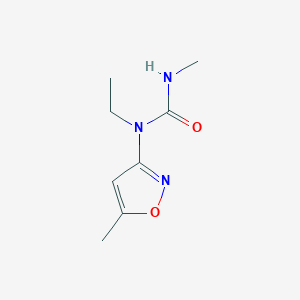
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)
![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
